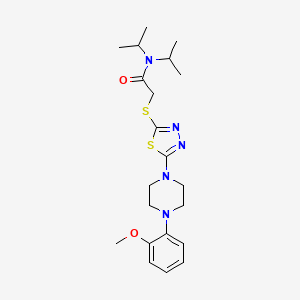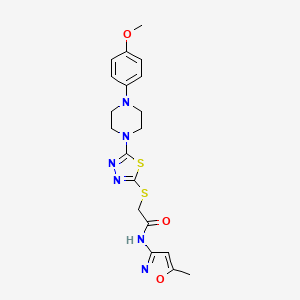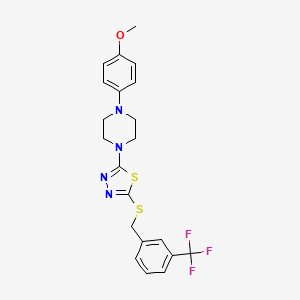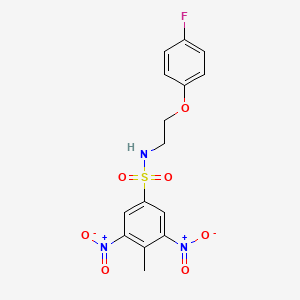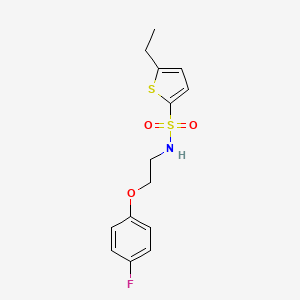
5,5-Dimethyloxan-3-one
説明
5,5-Dimethyloxan-3-one, also known as 5,5-Dimethyl-1,3-dioxan-2-one, is a chemical compound with the molecular formula C6H10O3 . It has a molecular weight of 130.14 .
Molecular Structure Analysis
The molecular structure of 5,5-Dimethyloxan-3-one consists of 6 carbon atoms, 10 hydrogen atoms, and 3 oxygen atoms . The InChI code for this compound is 1S/C6H10O3/c1-6(2)3-8-5(7)9-4-6/h3-4H2,1-2H3 .Physical And Chemical Properties Analysis
5,5-Dimethyloxan-3-one is a liquid at room temperature . It has a molecular weight of 115.13000 . The compound’s exact density, boiling point, and melting point are not available in the retrieved resources .科学的研究の応用
Free Radical Detection : DMPO is widely utilized in the direct detection of free radicals in biological systems. Its ability to form stable nitroxide radicals upon reaction with free radicals makes it an invaluable tool in understanding oxidative mechanisms in cells and tissues. For instance, a study compared the effectiveness of DMPO and DEPMPO (5-diethoxyphosphoryl-5-methyl-1-pyrroline-N-oxide) in trapping hydroxyl radicals in mice, highlighting DMPO's role in elucidating radical-induced damage mechanisms (Timmins et al., 1999).
Mechanistic Insights into Oxidative Stress : Through the EPR spectra of DMPO-adducts, researchers can gain insights into the source and mechanism of radical formation in biological systems. This is crucial for understanding the pathophysiology of diseases where oxidative stress plays a central role, such as cancer, cardiovascular diseases, and neurodegenerative disorders.
Evaluation of Antioxidants : DMPO is also used to assess the efficacy of antioxidants in scavenging free radicals. By comparing the EPR spectra before and after the introduction of an antioxidant, researchers can quantify the antioxidant's capacity to neutralize harmful radicals, which is fundamental in the development of therapeutic agents.
Environmental and Chemical Studies : Beyond biological applications, DMPO is employed in environmental chemistry to detect radicals generated during pollutant degradation processes. This aids in understanding the environmental impact of various contaminants and the effectiveness of remediation strategies.
Material Science and Catalysis : In material science, DMPO is used to study radical processes in the degradation and aging of materials, as well as in catalytic reactions where radicals are intermediates. This information is vital for developing more durable materials and efficient catalysts.
特性
IUPAC Name |
5,5-dimethyloxan-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-7(2)3-6(8)4-9-5-7/h3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFHZACLUDXFJSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)COC1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10763659 | |
| Record name | 5,5-Dimethyloxan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10763659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,5-Dimethyloxan-3-one | |
CAS RN |
111826-28-9 | |
| Record name | 5,5-Dimethyloxan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10763659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



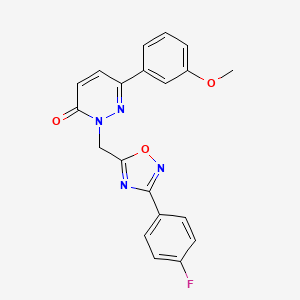
![N-(4-chlorophenyl)-N-methyl-2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide](/img/structure/B3045601.png)
![N-(4-cyanophenyl)-2-((3-methyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B3045602.png)
![N-(5-chloro-2-methylphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3045603.png)
![1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenethylquinazoline-2,4(1H,3H)-dione](/img/no-structure.png)
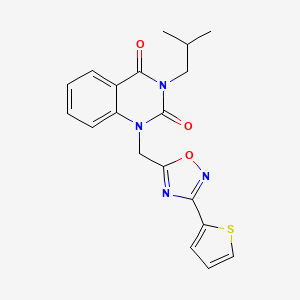

![4-(3-fluorophenyl)-N-(4-methylbenzyl)-3-[methyl(phenyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B3045610.png)
![N-benzyl-4-(3-fluorophenyl)-3-[methyl(4-methylphenyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B3045611.png)
